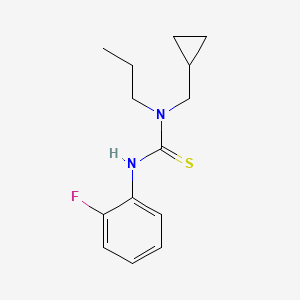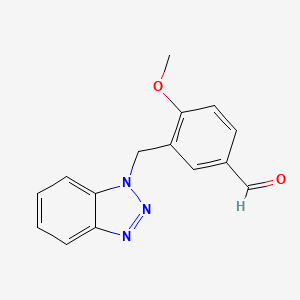![molecular formula C13H10ClFO2S B5614329 4-[(2-chloro-4-fluorophenoxy)methyl]-5-methyl-2-thiophenecarbaldehyde](/img/structure/B5614329.png)
4-[(2-chloro-4-fluorophenoxy)methyl]-5-methyl-2-thiophenecarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiophene derivatives, including those with specific substituents like chloro, fluoro, and carbaldehyde groups, play a significant role in various fields of chemistry due to their diverse chemical and physical properties. These compounds are often synthesized for their potential applications in materials science, organic electronics, and as intermediates in pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of thiophene derivatives often involves palladium-catalyzed intramolecular cyclization, photochemical reactions, or condensation reactions with aldehydes and halides. For example, N-protected 4-(anilinomethyl)thiophene-2-carbaldehydes can be prepared by reacting 4-chloromethylthiophene-2-carbaldehyde with N-(2-halogenophenyl) substituted acetamides in the presence of carbonate salts, yielding functionally substituted thiophenes upon further cyclization (Bogza et al., 2018).
Molecular Structure Analysis
The molecular structure of thiophene derivatives is often elucidated using X-ray crystallography, revealing information about crystal packing, hydrogen bonding, and the spatial arrangement of functional groups. These structural analyses provide insights into the properties and reactivity of the compounds (Ulyankin et al., 2021).
Chemical Reactions and Properties
Thiophene derivatives undergo a variety of chemical reactions, including arylation, acylation, and alkylation, allowing for the introduction of diverse substituents. The presence of electron-withdrawing or electron-donating groups on the thiophene ring influences its reactivity and the outcome of these reactions (Fisyuk et al., 2012).
作用机制
安全和危害
未来方向
属性
IUPAC Name |
4-[(2-chloro-4-fluorophenoxy)methyl]-5-methylthiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO2S/c1-8-9(4-11(6-16)18-8)7-17-13-3-2-10(15)5-12(13)14/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZFOFVMRALOFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C=O)COC2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-{[4-(2,3-dihydro-1H-inden-2-yl)-1,4-diazepan-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5614246.png)
![2-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5614253.png)
![1-(2,3-dimethoxybenzoyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5614254.png)

![2-[(1H-benzimidazol-2-ylmethyl)thio]-1,3-benzoxazole](/img/structure/B5614271.png)
![4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5614282.png)
![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-2-pyridinylacetamide](/img/structure/B5614293.png)
![N-(3,4-dichlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5614295.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B5614296.png)
![1-[4-(4-butyryl-1-piperazinyl)-3-fluorophenyl]-1-propanone](/img/structure/B5614300.png)
![2-(4-methylphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5614314.png)


![(4aR*,7aS*)-N,N-dimethyl-4-(3-pyridinylcarbonyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5614355.png)